molecular formula C21H20ClNO3 B13759294 2-Pyridylmethyl methoxydiphenylacetate hydrochloride CAS No. 49802-64-4

2-Pyridylmethyl methoxydiphenylacetate hydrochloride

Cat. No.: B13759294
CAS No.: 49802-64-4
M. Wt: 369.8 g/mol
InChI Key: MUCYTUDICYDWPZ-UHFFFAOYSA-N
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Description

2-Pyridylmethyl methoxydiphenylacetate hydrochloride is a chemical compound with the molecular formula C21H20ClNO3 and a molecular weight of 369.8414 . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyridylmethyl methoxydiphenylacetate hydrochloride involves several steps, starting with the preparation of the pyridine ring. One common method involves the use of palladium catalysts under microwave irradiation to produce 2-pyridones in good-to-high yields . Another approach involves the reaction of 2-fluoro pyridine under specific conditions to obtain 2-pyridone .

Industrial Production Methods: Industrial production of this compound typically involves continuous flow synthesis, which offers advantages such as shorter reaction times, increased safety, and reduced waste. For example, a simplified bench-top continuous flow setup can be used to produce 2-methylated pyridines with high selectivity .

Chemical Reactions Analysis

Types of Reactions: 2-Pyridylmethyl methoxydiphenylacetate hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.

Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, boron tribromide, boron trichloride, silyl iodides, thiolates, and aluminum trichloride . These reagents facilitate the transformation of the compound under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, the demethylation of 2-methoxypyridine can yield 2-pyridone .

Scientific Research Applications

2-Pyridylmethyl methoxydiphenylacetate hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing various heterocyclic compounds. In biology, it has applications in the study of enzyme inhibitors and receptor ligands. In medicine, it is investigated for its potential therapeutic effects, including its role as a thrombin inhibitor . Additionally, it has industrial applications in the production of dyes and fluorescent materials .

Mechanism of Action

The mechanism of action of 2-Pyridylmethyl methoxydiphenylacetate hydrochloride involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 2-Pyridylmethyl methoxydiphenylacetate hydrochloride include other pyridine derivatives and heterocyclic compounds. Examples include 2-methylpyridines and 2-pyridones .

Uniqueness: What sets this compound apart from similar compounds is its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields make it a valuable compound for research and industrial use .

Properties

CAS No.

49802-64-4

Molecular Formula

C21H20ClNO3

Molecular Weight

369.8 g/mol

IUPAC Name

pyridin-1-ium-2-ylmethyl 2-methoxy-2,2-diphenylacetate;chloride

InChI

InChI=1S/C21H19NO3.ClH/c1-24-21(17-10-4-2-5-11-17,18-12-6-3-7-13-18)20(23)25-16-19-14-8-9-15-22-19;/h2-15H,16H2,1H3;1H

InChI Key

MUCYTUDICYDWPZ-UHFFFAOYSA-N

Canonical SMILES

COC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)OCC3=CC=CC=[NH+]3.[Cl-]

Origin of Product

United States

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